An In-depth Technical Guide to the Chemical Properties of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine Hydrochloride
An In-depth Technical Guide to the Chemical Properties of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine hydrochloride is a heterocyclic organic compound belonging to the imidazo[1,2-a]pyrimidine class. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. Derivatives of imidazo[1,2-a]pyrimidine have been investigated for their potential as anti-inflammatory, anticancer, antibacterial, and antifungal agents. This technical guide provides a comprehensive overview of the core chemical properties of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine hydrochloride, detailed experimental protocols for their determination, and a summary of relevant biological signaling pathways associated with the broader imidazo[1,2-a]pyrimidine class.
Chemical and Physical Properties
The physicochemical properties of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine hydrochloride are crucial for its handling, formulation, and biological activity. The following tables summarize the available quantitative data. It is important to note that different suppliers may report slightly different values and CAS numbers for this compound and its free base form.
Table 1: General Chemical Properties
| Property | Value | Source |
| Chemical Name | 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine hydrochloride | N/A |
| Synonyms | 5,6,7,8-Tetrahydroimidazo-[1,2-a]pyrimidine hydrochloride | [1] |
| CAS Number | 1209264-64-1 (for HCl salt)[1], 67139-22-4 (for free base and sometimes used for HCl salt)[2] | N/A |
| Molecular Formula | C₆H₁₀ClN₃ | [1] |
| Molecular Weight | 159.62 g/mol | [1] |
| Appearance | Yellow to brown solid | [3] |
Table 2: Physicochemical Data
| Property | Value | Source |
| Melting Point | 106-109 °C | [2][3] |
| Boiling Point | 204 °C (for free base) | [2][3] |
| Density | 1.33 g/cm³ (for free base) | [2][3] |
| pKa | 9.73 ± 0.20 (Predicted for free base) | [2][3] |
| Flash Point | 77 °C (for free base) | [2][3] |
| Storage Temperature | 2–8 °C, under inert gas (nitrogen or Argon) | [2][3] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate and reproducible determination of chemical properties. The following sections outline typical methodologies for key experiments.
Melting Point Determination
The melting point is a critical indicator of purity. A common method for its determination is the capillary method.
Methodology:
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A small, dry sample of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine hydrochloride is finely powdered.
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The powdered sample is packed into a capillary tube to a height of 2-3 mm.
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The capillary tube is placed in a melting point apparatus.
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The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
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The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded as the melting range. For a pure substance, this range is typically narrow.
Solubility Determination
The solubility of a compound is fundamental to its formulation and bioavailability. The shake-flask method is a standard approach for determining equilibrium solubility.
Methodology:
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An excess amount of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine hydrochloride is added to a known volume of the solvent (e.g., water, phosphate-buffered saline) in a sealed container.
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The container is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).
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After equilibration, the suspension is filtered to remove the undissolved solid.
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The concentration of the dissolved compound in the filtrate is determined by a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
pKa Determination
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a hydrochloride salt of a basic compound, potentiometric titration is a precise method for pKa determination.
Methodology:
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A known concentration of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine hydrochloride is dissolved in water or a suitable co-solvent system.
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The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH).
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The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.
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A titration curve is generated by plotting the pH versus the volume of titrant added.
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The pKa is determined from the pH at the half-equivalence point of the titration curve.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of a compound.
Methodology:
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A small amount of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine hydrochloride is dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
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The solution is placed in an NMR tube.
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¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.
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The chemical shifts, coupling constants, and integration of the signals are analyzed to confirm the structure of the molecule. Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) can be used for more complex structural assignments.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a compound, allowing for the determination of its molecular weight and elemental composition.
Methodology:
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A dilute solution of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine hydrochloride is prepared in a suitable volatile solvent.
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The solution is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source.
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The mass spectrum is recorded, showing the molecular ion peak corresponding to the protonated free base [M+H]⁺.
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High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental formula.
Biological Context: Signaling Pathways
While specific signaling pathway interactions for 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine hydrochloride are not extensively documented, the broader class of imidazo[1,2-a]pyrimidines has been shown to modulate several key cellular signaling pathways implicated in diseases such as cancer.
Wnt/β-catenin Signaling Pathway
Certain imidazo[1,2-a]pyrimidine derivatives have been identified as inhibitors of the Wnt/β-catenin signaling pathway.[1] Dysregulation of this pathway is a hallmark of many cancers.
Caption: Inhibition of Wnt/β-catenin signaling by some imidazo[1,2-a]pyrimidine derivatives.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is another critical regulator of cell proliferation, survival, and metabolism that is often dysregulated in cancer. Some imidazo[1,2-a]pyridine derivatives, structurally related to imidazo[1,2-a]pyrimidines, have been shown to inhibit this pathway.
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyrimidine derivatives.
Conclusion
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine hydrochloride is a valuable building block in medicinal chemistry. This guide has provided a summary of its key chemical properties, standardized protocols for their determination, and an overview of the biological signaling pathways that can be targeted by the broader imidazo[1,2-a]pyrimidine class of compounds. The information presented herein is intended to support researchers and drug development professionals in their efforts to explore the therapeutic potential of this and related molecules.
